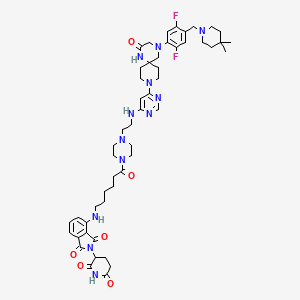

PROTAC METTL3-14 degrader 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

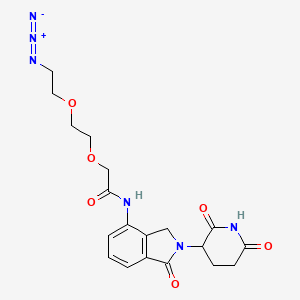

PROTAC METTL3-14 degrader 1 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the METTL3-METTL14 complex. This complex is responsible for catalyzing the methylation of adenine N6 (m6A) in RNA, a modification that plays a crucial role in gene expression and cell homeostasis. The degradation of the METTL3-METTL14 complex has shown promise as a therapeutic strategy for treating acute myeloid leukemia (AML) and other cancers .

Métodos De Preparación

The synthesis of PROTAC METTL3-14 degrader 1 involves the use of a potent and selective small-molecule inhibitor known as UZH2. The optimization of the linker starts from a desfluoro precursor of UZH2, which is more efficient to synthesize. The first nine PROTAC molecules feature PEG- or alkyl-based linkers, but only the latter show cell penetration. A total of 26 PROTACs based on UZH2 and alkyl linkers of different lengths and rigidity were synthesized .

Análisis De Reacciones Químicas

PROTAC METTL3-14 degrader 1 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

PROTAC METTL3-14 degrader 1 has several scientific research applications, including:

Chemistry: It is used to study the chemical properties and reactions of the METTL3-METTL14 complex.

Biology: It is used to investigate the biological functions of the METTL3-METTL14 complex and its role in gene expression and cell homeostasis.

Medicine: It is being explored as a potential therapeutic agent for treating AML and other cancers by selectively degrading the METTL3-METTL14 complex.

Mecanismo De Acción

PROTAC METTL3-14 degrader 1 exerts its effects by recruiting the METTL3-METTL14 complex to an E3 ubiquitin ligase, which tags the complex for degradation by the proteasome. This process involves the formation of a ternary complex between the PROTAC, the target protein (METTL3-METTL14), and the E3 ubiquitin ligase. The degradation of the METTL3-METTL14 complex leads to a reduction in m6A modification and the proliferation of AML cells, promoting apoptosis .

Comparación Con Compuestos Similares

PROTAC METTL3-14 degrader 1 is unique in its ability to selectively degrade the METTL3-METTL14 complex. Similar compounds include:

UZH2: A potent and selective small-molecule inhibitor of the METTL3-METTL14 complex.

WD6305: Another PROTAC degrader that effectively and selectively abolishes the METTL3-METTL14 complex

This compound stands out due to its optimized linker design, which enhances cell penetration and degradation efficiency .

Propiedades

Fórmula molecular |

C51H66F2N12O6 |

|---|---|

Peso molecular |

981.1 g/mol |

Nombre IUPAC |

4-[[6-[4-[2-[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]ethyl]piperazin-1-yl]-6-oxohexyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C51H66F2N12O6/c1-50(2)12-18-61(19-13-50)30-34-27-37(53)40(28-36(34)52)64-31-44(67)59-51(32-64)14-20-62(21-15-51)42-29-41(56-33-57-42)55-17-22-60-23-25-63(26-24-60)45(68)9-4-3-5-16-54-38-8-6-7-35-46(38)49(71)65(48(35)70)39-10-11-43(66)58-47(39)69/h6-8,27-29,33,39,54H,3-5,9-26,30-32H2,1-2H3,(H,59,67)(H,55,56,57)(H,58,66,69) |

Clave InChI |

JOGQMYZIGVVNLA-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCN(CC1)CC2=CC(=C(C=C2F)N3CC(=O)NC4(C3)CCN(CC4)C5=NC=NC(=C5)NCCN6CCN(CC6)C(=O)CCCCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)F)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate](/img/structure/B12362111.png)

![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12362135.png)

![(1S,5R,6R,7R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-prop-2-enylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B12362138.png)

![6,6-Dideuterio-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene](/img/structure/B12362152.png)

![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester](/img/structure/B12362165.png)

![4a,5,6,7,8,8a-Hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B12362167.png)

![trisodium;[[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12362183.png)